5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of a thiazolidine ring fused with a furan ring and a fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antidiabetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of thiourea with α-haloketones under basic conditions to form the thiazolidine ring.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde, such as 4-fluorobenzaldehyde, in the presence of a base like sodium hydroxide.
Final Condensation: The final step involves the condensation of the furan derivative with the thiazolidine-2,4-dione core under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially yielding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydroxyl derivatives of the thiazolidine ring.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential anti-inflammatory and antidiabetic effects. It interacts with specific biological targets, influencing metabolic pathways and inflammatory responses.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to modulate glucose metabolism and reduce inflammation makes it a candidate for the treatment of conditions like diabetes and chronic inflammatory diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. By activating PPARs, the compound can enhance insulin sensitivity and exert anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: Similar in structure and function, used in the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar effects but withdrawn due to safety concerns.
Uniqueness
5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the furan ring and the fluorophenyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones. This structural uniqueness can lead to different interactions with biological targets and potentially improved therapeutic profiles.
Properties
IUPAC Name |
5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTYTGRUBUUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385803 | |
Record name | AC1MDWZ9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328960-84-5 | |
Record name | AC1MDWZ9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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